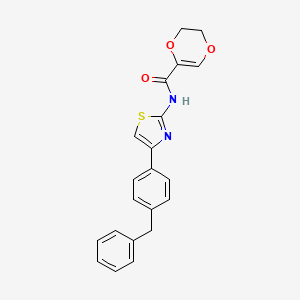

![molecular formula C19H13Cl2NO B2928323 (2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 866149-08-8](/img/structure/B2928323.png)

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This involves identifying the compound’s chemical formula, its structure, and possibly its functional groups.

Synthesis Analysis

Researchers would look at how the compound can be synthesized from available starting materials. They would consider the reagents, conditions, and steps needed for the synthesis.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. The conditions, products, and mechanism of the reactions would be analyzed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

Paramagnetic Glassy Molecular Materials : The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical derivatives has been reported, showcasing the introduction of acyl chains into the carbazolyl moiety. These derivatives exhibit luminescent properties and are proposed for use in materials science due to their thermal stability and electrochemical amphotericity, highlighting potential applications in the development of new molecular materials with unique electronic and optical properties (Castellanos et al., 2008).

Heterocyclic Chemistry and Antimicrobial Activity

Antibacterial and Antifungal Activities : Derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These compounds, derived through a multi-component reaction, exhibit moderate to excellent inhibition of bacterial and fungal growth, suggesting their potential use in developing new antimicrobial agents (Ashok et al., 2007).

Materials Science and Sensor Development

Fluorescent pH Sensor : A heteroatom-containing organic fluorophore has been developed that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This compound functions as a fluorescent pH sensor in both solution and solid states, with potential applications in sensing technologies for detecting acidic and basic organic vapors (Yang et al., 2013).

Environmental and Ecological Research

Bacterial Metabolism of Environmental Contaminants : The bacterial degradation pathways of fluorene and its heteroatomic analogs, including carbazole, have been studied, highlighting the microbial transformation mechanisms of these environmental contaminants. This research is crucial for understanding the bioremediation potential of microorganisms in areas impacted by spills of creosote and similar compounds (Bressler & Fedorak, 2000).

Safety And Hazards

Researchers would look at the compound’s toxicity, flammability, and other hazards. They would also consider how to handle and dispose of the compound safely.

Zukünftige Richtungen

Based on the results of the above analyses, researchers would suggest future directions for research. This could involve suggesting modifications to the compound to improve its properties, or new applications for the compound.

Please note that these are general steps and the specific analyses would depend on the nature of the compound and the purpose of the research. For a specific compound like “(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one”, you would need to consult the scientific literature or databases for information. If you have access to a university library, they can often help you find this information. Alternatively, databases like PubMed, SciFinder, and Reaxys can be very useful.

Eigenschaften

IUPAC Name |

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO/c20-15-8-5-11(10-16(15)21)9-12-6-7-14-13-3-1-2-4-17(13)22-18(14)19(12)23/h1-5,8-10,22H,6-7H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTKXEYPKPTESW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)

![N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928248.png)

![N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide](/img/structure/B2928252.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)